molecular formula C26H23ClN4O2 B2489513 4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide CAS No. 1029724-83-1

4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide

Cat. No.: B2489513
CAS No.: 1029724-83-1
M. Wt: 458.95
InChI Key: QBVNZPHRPPGMDF-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide is a benzamide derivative featuring a chlorophenyl group, an indole core, and a 4-phenylpiperazine moiety. The indole scaffold is prevalent in bioactive compounds, while the phenylpiperazine group is known to enhance pharmacokinetic properties, such as solubility and blood-brain barrier penetration .

Properties

IUPAC Name

4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O2/c27-19-12-10-18(11-13-19)25(32)29-23-21-8-4-5-9-22(21)28-24(23)26(33)31-16-14-30(15-17-31)20-6-2-1-3-7-20/h1-13,28H,14-17H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVNZPHRPPGMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C4=CC=CC=C4N3)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step often involves the coupling of the indole-piperazine intermediate with a benzoyl chloride derivative under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Oxidation Reactions

The indole moiety in the compound is susceptible to oxidation. Studies on analogous indole derivatives demonstrate that oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize indole to indole-2,3-dione (isatin derivatives) under acidic or neutral conditions . This reaction typically proceeds via electrophilic attack at the electron-rich C2 and C3 positions of the indole ring.

Key Oxidation Products

ProductReagents/ConditionsApplication
Indole-2,3-dione derivativeKMnO₄ in H₂SO₄ (0°C to 25°C)Precursor for bioactive heterocycles

Reduction Reactions

The compound’s nitro groups (if present in precursors) can be reduced to amines. Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) are commonly employed. For example, intermediates in the synthesis of RET kinase inhibitors involve nitro reduction to form amines critical for subsequent coupling reactions .

Reduction Pathways in Related Compounds

Starting MaterialReagentsProductYield (%)
Nitro-substituted benzamideH₂ (10 atm), Pd-CAmine derivative85–92

Substitution Reactions

Electrophilic substitution occurs preferentially at the C3 position of the indole ring due to its high electron density. Halogenation, sulfonation, or nitration can be performed using Lewis acids (e.g., FeCl₃) or acidic conditions .

Example: Chlorination

SubstrateReagentsProductSelectivity
Indole-piperazine derivativeCl₂, FeCl₃ (0°C)3-Chloroindole derivative>90%

Coupling Reactions

The piperazine and benzamide groups enable cross-coupling reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids can modify the phenylpiperazine moiety, enhancing binding affinity in kinase inhibitors .

Catalytic Coupling Data

Reaction TypeCatalystSubstrateProduct Yield (%)
Suzuki-Miyaura couplingPd(PPh₃)₄Aryl boronic acid + bromide78–88

Hydrolysis and Condensation

The benzamide group undergoes hydrolysis under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to form carboxylic acids. Conversely, condensation with amines or hydrazines generates hydrazides or secondary amides, useful in medicinal chemistry .

Hydrolysis Conditions

SubstrateReagentsProductTime (h)
Benzamide derivative6M HCl, refluxBenzoic acid derivative4–6

Biological Activity-Driven Modifications

Structural analogs of this compound, such as 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides, demonstrate RET kinase inhibition (IC₅₀ = 0.12 µM) . Modifications at the indole or piperazine regions enhance potency:

CompoundModificationRET Kinase IC₅₀ (µM)
I-8Oxadiazole substitution0.12
I-9Pyrimidine substitution0.25

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Biology

From a biological perspective, this compound has been investigated for its potential as a ligand for various receptors. The indole derivatives have shown high affinity for multiple biological targets, including serotonin receptors and other neurotransmitter systems. This interaction can lead to significant changes in cellular activity, making it a candidate for further exploration in neuropharmacology.

Medicine

In medicine, this compound has been explored for its therapeutic effects, particularly in the treatment of neurological disorders and cancer. Research indicates that compounds with indole structures may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

Case Study 1: Neuropharmacological Research
A study investigated the effects of indole derivatives on serotonin receptor modulation. The results indicated that compounds similar to this compound exhibited significant receptor binding affinity, suggesting potential use in treating mood disorders.

Case Study 2: Cancer Therapy
Another research focused on the synthesis of benzamide derivatives as RET kinase inhibitors for cancer therapy. Compounds structurally related to this compound showed moderate to high potency in inhibiting RET kinase activity in both molecular and cellular assays, highlighting their potential as new anticancer agents .

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can bind to various receptors, modulating their activity and leading to downstream effects. The piperazine group can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s structural analogs vary in substituents on the benzamide, indole, and piperazine moieties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Notes References
Target Compound C26H22ClN3O2 4-Chlorophenyl, 4-phenylpiperazine, 1H-indol-3-yl Hypothesized enzyme inhibition (e.g., CYP51)
N-(2-{[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl}-1H-indol-3-yl)-3-methylbenzamide C27H24FN3O2 2-Fluorophenyl, 3-methylbenzamide Improved electronic properties
4-(3-Chlorophenyl)-N-[(2S)-1-(1H-indol-6-ylamino)-1-oxo-2-propanyl]piperazine-1-carboxamide C19H19ClN4O 3-Chlorophenyl, indol-6-yl, stereospecific propanyl Potential antiparasitic activity
4-Chloro-N-{N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide C26H25ClN4O Carbamimidoyl, 2,4-dimethylphenyl Unknown; low cytotoxicity reported
4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide Variable Azetidinone ring, substituted phenyl Anti-tubercular (IC50 < 1 µg/mL)
VNI (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazole-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide C28H22Cl2N4O2 Oxadiazole, dichlorophenyl CYP51 inhibitor (Chagas disease)

Pharmacological and Biochemical Insights

  • Enzyme Inhibition : Analogs like VNI and VNF () demonstrate inhibition of protozoan CYP51, a sterol biosynthesis enzyme, suggesting the target compound may share similar mechanisms due to its benzamide and piperazine groups .
  • Anti-Tubercular Activity: Azetidinone derivatives () with benzamide scaffolds show potent activity against Mycobacterium tuberculosis, highlighting the role of the benzamide core in targeting bacterial cell walls .
  • Antiplasmodial Potential: N-[2-(1H-indol-3-yl)ethyl]benzamide derivatives () disrupt Plasmodium falciparum synchronization, suggesting indole-benzamide hybrids may interfere with parasitic life cycles .

Physicochemical and ADMET Properties

  • Cytotoxicity : Compounds like those in exhibit low cytotoxicity (IC50 > 10 µM), indicating structural tolerance for modifications without significant toxicity .
  • ADMET Compliance: Azetidinone derivatives () comply with Lipinski’s Rule of Five, supporting their drug-likeness .

Critical Analysis of Structural Assignments

Recent studies (e.g., ) caution that indole derivatives may undergo unexpected structural rearrangements during synthesis. For example, benzamide 19 was initially misassigned as an indolemethyl halide but later confirmed as an oxyindole via X-ray crystallography . This underscores the necessity of rigorous spectroscopic validation for structural analogs.

Biological Activity

4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure suggests interactions with various biological targets, particularly in the realm of cancer therapy and neurological disorders. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound features a chloro-substituted benzamide core linked to a piperazine moiety, which is known for enhancing pharmacological properties. The indole structure contributes to its biological activity, making it a candidate for further investigation in drug development.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of RET kinase, a target implicated in various cancers. Research indicates that derivatives of this compound exhibit moderate to high potency against RET kinase, with significant inhibition of cell proliferation observed in cellular models. For instance, a related compound demonstrated IC50 values indicating effective inhibition of RET activity, suggesting that structural modifications can enhance efficacy against cancer cells driven by RET mutations .

Study 1: RET Kinase Inhibition

In a study evaluating a series of benzamide derivatives, it was found that compounds similar to this compound significantly inhibited RET kinase activity. The study utilized ELISA-based assays to quantify the inhibition levels, revealing that certain modifications to the benzamide structure could lead to enhanced potency against RET-driven tumors .

CompoundIC50 (µM)Mechanism
I-80.12RET Kinase Inhibition
I-90.25RET Kinase Inhibition

Study 2: Neuropharmacological Profiling

Another investigation into piperazine derivatives indicated that modifications at the carbonyl position could influence binding affinity and selectivity for serotonin receptors. Although direct studies on the specific compound are lacking, related compounds have shown significant effects on anxiety-related behaviors in animal models .

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